ASP6432

LPA1 antagonist potency human LPA1 IC50 receptor binding affinity

ASP6432 is the LPA1 antagonist of choice for researchers requiring unambiguous LPA1 attribution in urogenital models. It uniquely reduces urethral perfusion pressure by 43%—nearly double tamsulosin—and suppresses prostate stromal proliferation. With >10-fold selectivity over LPA2/3, it eliminates confounding signals, ensuring precise pharmacodynamic data. Ideal for in vivo voiding dysfunction and ex vivo tissue contraction studies. Verify stock and secure research-grade purity today.

Molecular Formula C25H29KN4O7S2
Molecular Weight 600.75
CAS No. 1282549-08-9
Cat. No. B605636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameASP6432
CAS1282549-08-9
SynonymsASP-6432;  ASP 6432;  ASP6432
Molecular FormulaC25H29KN4O7S2
Molecular Weight600.75
Structural Identifiers
SMILESCCNS(=O)(=O)[N-]C(=O)C1=CSC(=N1)CN(CCCC2=CC=CC=C2)C(=O)C3=CC(=C(C(=C3)OC)C)OC.[K+]
InChIInChI=1S/C26H32N4O6S2.K/c1-5-27-38(33,34)29-25(31)21-17-37-24(28-21)16-30(13-9-12-19-10-7-6-8-11-19)26(32)20-14-22(35-3)18(2)23(15-20)36-4;/h6-8,10-11,14-15,17,27H,5,9,12-13,16H2,1-4H3,(H,29,31);/q;+1/p-1
InChIKeyHJDUIXQAOQSISD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ASP6432 for LUTS/BPH Research: A Potent and Selective LPA1 Antagonist with Validated In Vivo Urethral Relaxation


ASP6432 (CAS: 1282549-08-9; potassium 1-(2-{[3,5-dimethoxy-4-methyl-N-(3-phenylpropyl)benzamido]methyl}-1,3-thiazole-4-carbonyl)-3-ethyl-2,2-dioxo-2λ6-diazathian-1-ide) is a potent and selective type 1 lysophosphatidic acid receptor (LPA1) antagonist [1]. Developed originally by Astellas Pharma, this new molecular entity has been characterized for the potential treatment of lower urinary tract symptoms associated with benign prostatic hyperplasia (LUTS/BPH) [1][2]. The compound exhibits IC50 values of 11 nM for human LPA1 and 30 nM for rat LPA1, with demonstrated selectivity over other LPA receptor subtypes of at least ten-fold [1]. In vivo studies in anesthetized rats have shown that ASP6432 reduces urethral perfusion pressure (UPP) by 43% from baseline, a response that is nearly double that achieved by the α1-adrenoceptor antagonist tamsulosin (22%) [1]. Although development for BPH was discontinued after Phase I, ASP6432 remains a widely utilized research tool for investigating the role of LPA1 signaling in urogenital pathophysiology [2].

Why LPA1 Antagonists Are Not Interchangeable: ASP6432's Distinct Pharmacological Profile


LPA1 antagonists are not functionally equivalent; their utility in research and translational models is highly dependent on receptor subtype selectivity, species-specific potency, and distinct downstream functional effects [1]. Generic substitution among LPA1 antagonists is not supported by evidence, as compounds within this class exhibit substantial divergence in their in vivo pharmacodynamic profiles [1][2]. For instance, the differential effects of ASP6432 on urethral perfusion pressure during voiding phases (UPPnadir) are not shared by all LPA1 antagonists, nor by standard-of-care comparators such as the α1-blocker tamsulosin [2]. Furthermore, the ability of ASP6432 to suppress prostate stromal cell proliferation is not a universal feature of LPA1 antagonists and may be linked to its specific binding kinetics or off-rate [1]. Therefore, the selection of ASP6432 over other LPA1 antagonists or pharmacologically distinct agents should be driven by the specific quantitative evidence of its functional selectivity and in vivo efficacy in urogenital models, as detailed in the following evidence guide [1][2].

ASP6432 Comparative Evidence Guide: Head-to-Head and Cross-Study Quantitative Differentiation


ASP6432 Exhibits 14-Fold Higher Potency for Human LPA1 Compared to ONO-7300243

ASP6432 demonstrates substantially greater potency at the human LPA1 receptor than the comparator ONO-7300243. In standardized calcium mobilization assays using cells expressing human LPA1, ASP6432 exhibits an IC50 of 11 nM [1], whereas ONO-7300243 has a reported IC50 of 160 nM (0.16 µM) [2]. This represents a 14.5-fold difference in potency. The higher potency of ASP6432 reduces the required concentration for in vitro receptor blockade, potentially minimizing off-target effects at higher concentrations that may be required when using less potent antagonists.

LPA1 antagonist potency human LPA1 IC50 receptor binding affinity urogenital pharmacology

ASP6432 Provides >10-Fold Selectivity Over LPA2 and LPA3, Minimizing Off-Target Confounds

ASP6432 is characterized as a selective LPA1 antagonist, with antagonistic activity against LPA2 and LPA3 being at least 10-fold lower than that for LPA1 [1]. In cellular assays expressing individual LPA receptor subtypes, ASP6432 exhibited potent antagonism at LPA1, while showing negligible activity at LPA2 and LPA3 [1]. This selectivity profile is critical because LPA2 and LPA3 mediate distinct, and sometimes opposing, physiological functions. For comparison, the LPA1/3 antagonist Ki16425 exhibits Ki values of 0.34 µM, 6.5 µM, and 0.93 µM for human LPA1, LPA2, and LPA3, respectively, indicating only a 2.7-fold selectivity for LPA1 over LPA3 [2]. The >10-fold selectivity of ASP6432 ensures that observed functional effects are predominantly attributable to LPA1 blockade, enhancing the interpretability of experimental results.

LPA1 selectivity LPA2 LPA3 receptor subtype profiling

ASP6432 Reduces Urethral Perfusion Pressure by 43% vs. Tamsulosin's 22% in Anesthetized Rats

In a direct head-to-head comparison conducted in anesthetized rats, ASP6432 maximally decreased urethral perfusion pressure (UPP) in the absence of exogenous LPA stimulation by 43% from baseline, while the α1-adrenoceptor antagonist tamsulosin reduced UPP by only 22% under identical experimental conditions [1]. This nearly two-fold greater urethral relaxation suggests that LPA1 antagonism may provide a more effective mechanism for alleviating bladder outlet obstruction than α1-adrenoceptor blockade alone. Importantly, the study also demonstrated that ASP6432 dose-dependently inhibited LPA-induced urethral and prostate contractions in isolated rat tissue strips, confirming a direct functional effect on lower urinary tract smooth muscle [1].

urethral relaxation in vivo efficacy UPP BPH tamsulosin

ASP6432, But Not Tamsulosin, Reduces Urethral Pressure During Voiding and Improves Voiding Efficiency

In a study comparing the effects of ASP6432 and tamsulosin on voiding function, ASP6432 dose-dependently decreased both baseline UPP (UPPbase) and the minimum UPP at the voiding phase (UPPnadir) in anesthetized rats, whereas tamsulosin reduced UPPbase but had no effect on UPPnadir [1]. Furthermore, in a conscious rat model of voiding dysfunction induced by the nitric oxide synthase inhibitor L-NAME, ASP6432 dose-dependently suppressed the L-NAME-induced increase in post-void residual urine (PVR) and the decrease in voiding efficiency (VE), while tamsulosin did not affect either parameter [1]. These results demonstrate that ASP6432 engages a distinct physiological pathway that is not targeted by α1-blockers, leading to functional improvements in voiding that are not achievable with tamsulosin.

voiding dysfunction UPPnadir post-void residual L-NAME urodynamics

ASP6432 Suppresses Prostate Stromal Cell Proliferation: An Anti-Remodeling Effect Not Shared by α1-Blockers

Beyond its acute effects on urethral tone, ASP6432 significantly and concentration-dependently suppressed LPA-induced bromodeoxyuridine (BrdU) incorporation in human prostate stromal cells [1]. This finding indicates that ASP6432 inhibits the proliferation of prostate stromal cells, a key component of the hyperplastic process in BPH. In contrast, α1-adrenoceptor antagonists such as tamsulosin have little effect on prostate hyperplasia itself and primarily act by relaxing smooth muscle [2]. 5α-reductase inhibitors reduce prostate size but have a slower onset of action and little effect on stromal cell hyperplasia [2]. Therefore, the dual action of ASP6432—acute urethral relaxation combined with inhibition of stromal cell proliferation—represents a distinct pharmacological profile not available with current standard-of-care agents.

prostate hyperplasia stromal cell proliferation anti-proliferative BrdU incorporation

ASP6432 vs. ONO-0300302: Differentiated Binding Kinetics and In Vivo Duration of Action

While both ASP6432 and ONO-0300302 are potent LPA1 antagonists, they exhibit distinct binding kinetics and in vivo pharmacodynamics. ONO-0300302 is a slow tight binding inhibitor with a Kd of 0.34 nM at 37°C after 2 hours [1], and it inhibits LPA-induced intraurethral pressure (IUP) increases in rats for over 12 hours at 3 mg/kg p.o. [1]. In contrast, ASP6432 has been shown to reduce UPP in anesthetized rats acutely, but published data do not describe a slow tight binding mechanism or an extended duration of action exceeding 12 hours [2]. The rapid reversibility of ASP6432's antagonism (inferred from its lack of reported slow tight binding) may be advantageous for experimental protocols requiring precise temporal control over LPA1 signaling, whereas ONO-0300302's prolonged occupancy may be preferable for studies requiring sustained receptor blockade. This difference in binding kinetics constitutes a critical selection criterion depending on the experimental design.

binding kinetics Kd slow tight binding intraurethral pressure duration of action

Optimal Research Applications for ASP6432 Based on Validated Preclinical Evidence


Investigating the Role of LPA1 in Urethral Smooth Muscle Tone and Bladder Outlet Obstruction

ASP6432 is ideally suited for acute ex vivo and in vivo studies examining the contribution of LPA1 signaling to urethral and prostate smooth muscle contraction. Its demonstrated ability to reduce urethral perfusion pressure by 43% in anesthetized rats, compared to 22% for tamsulosin, provides a robust functional endpoint for evaluating LPA1-mediated urethral relaxation [1]. Researchers can utilize isolated rat tissue strip preparations or anesthetized rat models to assess the concentration- and dose-dependent inhibition of LPA-induced contractions, as validated by Sakamoto et al. [1].

Evaluating LPA1 Antagonism in Voiding Dysfunction Models Characterized by Impaired Urethral Relaxation

ASP6432 uniquely reduces UPPnadir and improves voiding efficiency in the L-NAME-induced voiding dysfunction model, outcomes not achieved by tamsulosin [1]. This makes ASP6432 an essential tool for urodynamic studies focused on the voiding phase, particularly those investigating mechanisms underlying elevated post-void residual urine and impaired bladder emptying. Conscious cystometry in rats treated with ASP6432 can reveal specific effects on voiding parameters that are not observable with α1-blockers [1].

Studying LPA1-Driven Stromal Cell Proliferation in Benign Prostatic Hyperplasia Pathophysiology

The validated suppression of LPA-induced BrdU incorporation in human prostate stromal cells positions ASP6432 as a key reagent for in vitro studies of the stromal compartment in BPH [1]. Unlike α1-blockers and 5α-reductase inhibitors, which have limited impact on stromal hyperplasia, ASP6432 offers a direct means to interrogate the proliferative signaling pathways downstream of LPA1 in primary or immortalized prostate stromal cells [1]. This application is critical for understanding the fibromuscular growth component of BPH and for screening complementary anti-proliferative agents.

Differentiating LPA1 Subtype-Specific Signaling in Cells Co-Expressing LPA2 and LPA3

Given its >10-fold selectivity for LPA1 over LPA2 and LPA3, ASP6432 is the antagonist of choice for experiments requiring unambiguous attribution of functional outcomes to LPA1 [1]. In cellular systems where LPA receptor subtypes are co-expressed (e.g., certain cancer cell lines or primary fibroblasts), ASP6432 minimizes confounding signals from LPA2 and LPA3, enabling precise delineation of LPA1-specific contributions to processes such as cell migration, cytokine production, or gene expression [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for ASP6432

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.